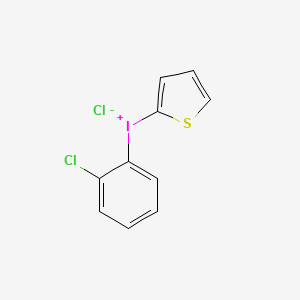
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is a chemical compound that features a unique combination of a chlorophenyl group and a thiophenyl group bonded to an iodonium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride typically involves the reaction of iodobenzene derivatives with thiophene derivatives under specific conditions. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodonium ion.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-CPBA and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylthiophene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with a focus on its ability to form complex molecular structures.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism by which (2-Chlorophenyl)(thiophen-2-yl)iodanium chloride exerts its effects involves the activation of the iodonium ion. This activation facilitates the transfer of the chlorophenyl and thiophenyl groups to other molecules, enabling the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
(2-Bromophenyl)(thiophen-2-yl)iodanium chloride: Similar structure but with a bromine atom instead of chlorine.
(2-Iodophenyl)(thiophen-2-yl)iodanium chloride: Contains an iodine atom in place of chlorine.
(2-Chlorophenyl)(furan-2-yl)iodanium chloride: Features a furan ring instead of a thiophene ring.
Uniqueness
(2-Chlorophenyl)(thiophen-2-yl)iodanium chloride is unique due to the presence of both a chlorophenyl group and a thiophenyl group, which confer distinct chemical properties
特性
CAS番号 |
58506-49-3 |
|---|---|
分子式 |
C10H7Cl2IS |
分子量 |
357.04 g/mol |
IUPAC名 |
(2-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-4-1-2-5-9(8)12-10-6-3-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChIキー |
XUANAOXQHPQUDY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)Cl)[I+]C2=CC=CS2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



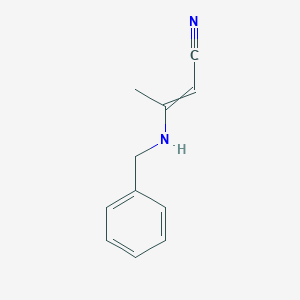
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
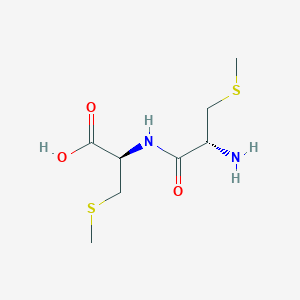

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
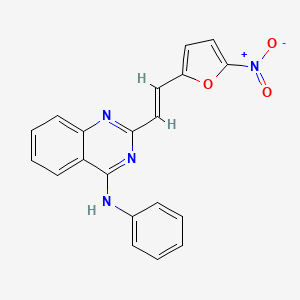

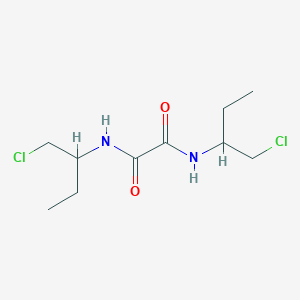

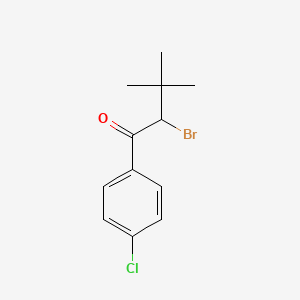
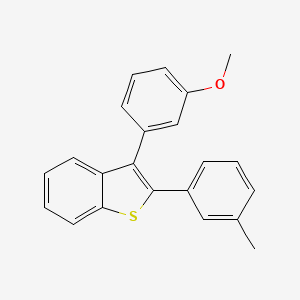
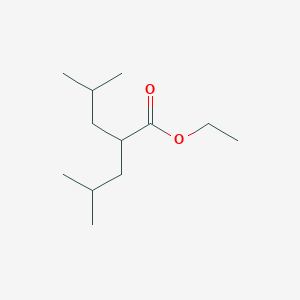
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
